molecular formula C9H11F2NO B12977710 (R)-1-(2,5-Difluorophenyl)-2-methoxyethanamine

(R)-1-(2,5-Difluorophenyl)-2-methoxyethanamine

Cat. No.: B12977710
M. Wt: 187.19 g/mol
InChI Key: SIXAHZUTKFJHJI-VIFPVBQESA-N
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Description

®-1-(2,5-Difluorophenyl)-2-methoxyethanamine is a chemical compound characterized by the presence of a difluorophenyl group and a methoxyethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,5-Difluorophenyl)-2-methoxyethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzaldehyde and ®-2-amino-1-methoxyethane.

    Reaction Conditions: The key steps involve the formation of an imine intermediate followed by reduction to yield the desired amine. Common reagents used in these steps include reducing agents like sodium borohydride or lithium aluminum hydride.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2,5-Difluorophenyl)-2-methoxyethanamine may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,5-Difluorophenyl)-2-methoxyethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-1-(2,5-Difluorophenyl)-2-methoxyethanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(2,5-Difluorophenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride
  • ®-3-(2,5-Difluorophenyl)pyrrolidine hydrochloride

Uniqueness

®-1-(2,5-Difluorophenyl)-2-methoxyethanamine is unique due to its specific structural features, such as the presence of both difluorophenyl and methoxyethanamine groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

(1R)-1-(2,5-difluorophenyl)-2-methoxyethanamine

InChI

InChI=1S/C9H11F2NO/c1-13-5-9(12)7-4-6(10)2-3-8(7)11/h2-4,9H,5,12H2,1H3/t9-/m0/s1

InChI Key

SIXAHZUTKFJHJI-VIFPVBQESA-N

Isomeric SMILES

COC[C@@H](C1=C(C=CC(=C1)F)F)N

Canonical SMILES

COCC(C1=C(C=CC(=C1)F)F)N

Origin of Product

United States

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